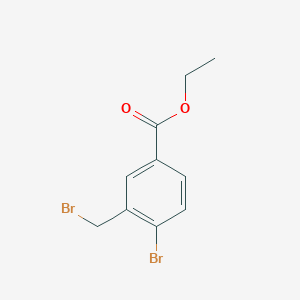

Ethyl 4-bromo-3-(bromomethyl)benzoate

Description

Ethyl 4-bromo-3-(bromomethyl)benzoate is a disubstituted aromatic compound featuring a benzene (B151609) ring functionalized with an ethyl ester group, a bromine atom, and a bromomethyl group. guidechem.comnih.gov Its molecular structure presents distinct reactive sites, making it a valuable building block for the synthesis of more complex molecules. The physical and chemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 347852-72-6 |

| Molecular Formula | C₁₀H₁₀Br₂O₂ |

| Molecular Weight | 321.99 g/mol |

| Boiling Point | 368.7±0.0 °C at 760 mmHg chemsrc.com |

| Density | 1.7±0.0 g/cm³ chemsrc.com |

| IUPAC Name | this compound nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-3-(bromomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Br2O2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMPAWOLCRAJVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Br2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301224365 | |

| Record name | Benzoic acid, 4-bromo-3-(bromomethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347852-72-6 | |

| Record name | Benzoic acid, 4-bromo-3-(bromomethyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=347852-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-bromo-3-(bromomethyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301224365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | zoic acid, 4-bromo-3-(bromomethyl)-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications As a Versatile Chemical Building Block

Precursors for Probe Molecules in Biochemical Assays

While specific examples detailing the use of Ethyl 4-bromo-3-(bromomethyl)benzoate in the synthesis of biochemical probes are not prevalent in the reviewed literature, its structural isomer, ethyl 4-(bromomethyl)benzoate (B8499459), serves as an excellent case study for this application. Probe molecules are essential tools for studying biological processes, and the reactivity of the bromomethyl group is key to their construction.

For instance, ethyl 4-(bromomethyl)benzoate has been utilized in the development of dual inhibitors of Sirtuin 2 (Sirt2) and Histone Deacetylase 6 (HDAC6), enzymes implicated in cancer and neurodegeneration. In this context, the bromomethyl group is converted to an azide (B81097), which then participates in a "click" reaction (a copper-catalyzed Huisgen cycloaddition) to link the benzamide-based HDAC6 inhibitor pharmacophore to a Sirt2-inhibiting moiety. This creates a bifunctional molecule capable of simultaneously engaging both targets, serving as a powerful chemical probe to investigate the combined effects of their inhibition.

Synthetic Pathways to Biologically Relevant Scaffolds

The reactivity of this compound and its isomers makes them useful starting materials for the synthesis of biologically active heterocyclic compounds.

One notable application of the isomeric ethyl 4-(bromomethyl)benzoate is in the preparation of imidazole (B134444) and imidazo-fused heterocycles. chemicalbook.com The bromomethyl group can be used to alkylate an imidazole nitrogen, forming a key intermediate that can be further elaborated into more complex heterocyclic systems with potential pharmaceutical applications.

Furthermore, the dual reactivity of compounds like this compound allows for the synthesis of diverse molecular scaffolds. For example, a synthetic strategy could involve an initial nucleophilic substitution at the bromomethyl position, followed by a palladium-catalyzed cross-coupling reaction at the aryl bromide position. This sequential functionalization enables the construction of complex, three-dimensional molecules from a relatively simple starting material. In one documented synthesis, the related compound Ethyl 4-bromo-3-(ethoxymethyl)benzoate is prepared from this compound via nucleophilic substitution of the bromomethyl group with sodium ethoxide in good yield.

Comparative Analysis with Structural Analogs and Derivatives

Ethyl 4-bromo-3-(bromomethyl)benzoate vs. Mthis compound

The primary structural difference between these two compounds is the ester group: an ethyl ester versus a methyl ester. This seemingly minor variation leads to notable differences in reactivity and utility.

| Property | This compound | Mthis compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₀Br₂O₂ nih.gov | C₉H₈Br₂O₂ |

| Molecular Weight | 321.99 g/mol nih.gov | 307.97 g/mol |

| Key Difference | Contains an ethyl ester moiety. | Contains a methyl ester moiety. |

| General Reactivity | Slower esterase-mediated hydrolysis contributes to higher metabolic stability. | Reduced steric hindrance at the ester site may influence reaction kinetics. |

The reactivity of the ester functional group is central to many of its applications and is primarily characterized by nucleophilic acyl substitution. In general, methyl esters tend to be slightly more reactive than ethyl esters in these reactions. This is attributed to the reduced steric hindrance of the smaller methoxy (B1213986) group compared to the larger ethoxy group, which allows for easier nucleophilic attack at the carbonyl carbon.

Under basic conditions, such as saponification with hydroxide, both esters undergo hydrolysis to form the corresponding carboxylate salt. libretexts.org Similarly, transesterification reactions, for instance, converting the ethyl ester to the methyl ester, can be achieved by using a large excess of methanol, typically under acidic or basic catalysis, to shift the equilibrium toward the desired product. masterorganicchemistry.compressbooks.pub While the reaction is reversible, the use of a solvent-level quantity of the nucleophilic alcohol drives the transformation. pressbooks.pub Catalytic amounts of species like oxotitanium acetylacetonate (B107027) have also been shown to efficiently mediate such transesterifications for both methyl and ethyl esters. nih.govacs.org

The choice between the ethyl and methyl ester analog often depends on the specific goals of the synthesis. The ethyl ester's enhanced metabolic stability, due to slower enzymatic hydrolysis, can be advantageous in the development of bioactive molecules intended for in vivo studies. Conversely, the methyl ester, Methyl 4-(bromomethyl)benzoate (B8499459), has been utilized as an intermediate in the synthesis of potential anti-HIV agents and as a catalyst for the rearrangement of benzylthiothiazoline derivatives in the preparation of aldose reductase inhibitors. sarex.com The specific ester can also influence physical properties like solubility and crystallinity, which are critical considerations in designing reaction workups and purification schemes.

Positional Isomers and Related Benzylic Halides

The arrangement of substituents on the benzene (B151609) ring profoundly affects the molecule's reactivity. Comparing this compound with its positional isomers, such as Ethyl 4-(bromomethyl)benzoate, illustrates the impact of substituent placement.

| Compound | Structure | Key Structural Difference | Impact on Reactivity |

|---|---|---|---|

| This compound |  | Bromomethyl group at C3, Bromo at C4. | The two bromine atoms have distinct reactivities: the benzylic bromide is prone to nucleophilic substitution, while the aryl bromide is a site for cross-coupling. |

| Ethyl 4-(bromomethyl)benzoate |  | Bromomethyl group at C4. No aryl bromide. chemicalbook.com | Lacks the aryl bromide, so it cannot participate in cross-coupling at the ring. The para-ester group influences the benzylic position's reactivity. |

| Ethyl 3-bromo-4-methylbenzoate |  | Bromo at C3, Methyl at C4. No benzylic halide. nih.gov | Lacks the highly reactive benzylic bromide, making it unsuitable for nucleophilic substitution reactions at the side chain. |

Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Hiyama couplings, are powerful tools for forming carbon-carbon bonds. nih.gov In these reactions, the aryl bromide of this compound serves as the electrophilic partner. The efficiency of the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond, is sensitive to the electronic and steric environment of the aryl halide.

The regiochemistry of the substituents plays a critical role. The presence of the electron-withdrawing ethyl carboxylate group and the bromomethyl group influences the reactivity of the C(aryl)-Br bond. In positional isomers, different substitution patterns can lead to varied reaction rates and yields in cross-coupling processes. For instance, the electronic interplay between a para-ester and a meta-bromo group would differ from the ortho/meta relationship in the title compound, affecting the electron density at the reaction site and thus the efficiency of the catalytic cycle. organic-chemistry.orgnih.gov The development of specialized ligands and catalyst systems, such as those using chiral diamines or phosphines, has been crucial for achieving high efficiency and selectivity in the cross-coupling of various halo esters. organic-chemistry.orgnih.gov

The bromomethyl group functions as a reactive benzylic halide. Benzylic halides are particularly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) because the benzene ring can stabilize the transition state or the carbocation intermediate through resonance. ucalgary.cayoutube.compearson.com

Primary benzylic halides like the one in this compound typically favor the SN2 pathway, especially with strong nucleophiles. ucalgary.ca However, they can also undergo SN1 reactions, particularly with weak nucleophiles in ionizing solvents, due to the formation of a resonance-stabilized benzylic carbocation. youtube.comquora.com The electron-withdrawing nature of the ester group on the ring can influence the reaction pathway. It tends to slightly destabilize an adjacent carbocation, potentially disfavoring the SN1 pathway, while simultaneously making the benzylic carbon more electrophilic and thus more susceptible to SN2 attack. The relative position of this ester group (meta in this case) modulates the magnitude of this electronic effect compared to an isomer where it might be in the para position.

Ether Derivatives (e.g., Ethyl 4-bromo-3-(ethoxymethyl)benzoate)

The highly reactive benzylic bromide of this compound can be readily converted into other functional groups. A common transformation is the reaction with an alkoxide, such as sodium ethoxide, to form a stable ether derivative. chemicalbook.com

This nucleophilic substitution reaction replaces the bromomethyl group with an ethoxymethyl group, yielding Ethyl 4-bromo-3-(ethoxymethyl)benzoate. chemicalbook.com This conversion significantly alters the chemical properties of the side chain at the 3-position. The resulting ether linkage is far more stable and less reactive towards nucleophiles than the original benzylic bromide. This increased stability makes the ether derivative useful in synthetic pathways where the reactivity of the benzylic position needs to be quenched, or for applications such as the synthesis of surfactants and polymers where the modified solubility and chemical resistance are desired.

| Compound | Molecular Formula | Side Chain at C3 | Reactivity of Side Chain | Primary Application Focus |

|---|---|---|---|---|

| This compound | C₁₀H₁₀Br₂O₂ nih.gov | -CH₂Br | Highly reactive electrophile; undergoes nucleophilic substitution. | Synthetic intermediate for introducing the substituted benzyl (B1604629) group. |

| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | C₁₂H₁₅BrO₃ chemicalbook.comsigmaaldrich.cn | -CH₂OCH₂CH₃ | Stable ether linkage; low reactivity towards nucleophiles. | Building block for materials like surfactants or polymers. |

Altered Stability and Reactivity Profiles

The reactivity of this compound is characterized by two primary reactive sites: the highly susceptible benzylic bromine in the bromomethyl group and the less reactive aryl bromine attached directly to the benzene ring. The ethyl ester group primarily influences solubility and metabolic stability.

The benzylic bromide is particularly reactive towards nucleophilic substitution. This heightened reactivity is due to the ability of the adjacent aromatic ring to stabilize the transition state of both SN1 and SN2 reactions through resonance. gla.ac.uk The loss of the bromide ion generates a relatively stable benzylic carbocation, facilitating SN1 pathways. quora.com In contrast, the aryl bromide is significantly less reactive towards traditional nucleophilic substitution due to the partial double-bond character between the carbon and bromine atoms, a result of resonance with the benzene ring. quora.com However, this site is reactive under conditions suitable for palladium-catalyzed cross-coupling reactions.

A comparative analysis with its analogs reveals how subtle structural modifications impact these characteristics:

Mthis compound : Replacing the ethyl ester with a methyl ester primarily affects steric hindrance and lipophilicity. The methyl ester may undergo hydrolysis under basic conditions more readily than its ethyl counterpart due to reduced steric protection. Conversely, the ethyl ester can exhibit greater metabolic stability because of slower hydrolysis by esterase enzymes.

Ethyl 4-(bromomethyl)benzoate : Isomerically shifting the bromomethyl group from position 3 to position 4 significantly alters the regioselectivity in subsequent reactions. While the fundamental reactivity of the benzylic bromide remains, its position relative to the ester group can influence interactions with catalysts and reagents. This isomer is a common building block for preparing imidazoles and other fused heterocycles. chemicalbook.com

Ethyl 4-bromo-3-(ethoxymethyl)benzoate : Substituting the benzylic bromine with an ethoxy group creates an ether linkage. This drastically reduces the electrophilicity at the benzylic carbon, making the molecule more stable against nucleophilic attack compared to the parent compound. This derivative is synthesized from this compound via nucleophilic substitution. chemicalbook.com

Ethyl 3-bromo-4-methylbenzoate : In this analog, the reactive bromomethyl group is replaced by a methyl group, and the positions of the methyl and bromo substituents are swapped. The absence of the benzylic bromide eliminates the primary site for alkylation and related nucleophilic substitution reactions.

The following table summarizes the key differences between this compound and its structural analogs.

Table 1: Comparative Profiles of Structural Analogs| Compound Name | Molecular Formula | Key Structural Difference | Impact on Reactivity and Stability |

|---|---|---|---|

| This compound | C₁₀H₁₀Br₂O₂ | Parent compound. | Features a highly reactive benzylic bromide for nucleophilic substitution and an aryl bromide for cross-coupling. gla.ac.uk |

| Mthis compound | C₉H₈Br₂O₂ | Ethyl ester replaced by a methyl ester. | Reduced steric hindrance; potentially faster hydrolysis compared to the ethyl ester. |

| Ethyl 4-(bromomethyl)benzoate | C₁₀H₁₁BrO₂ | Isomeric position of the bromomethyl group (para vs. meta to the ester). | Alters regioselectivity in subsequent reactions; retains high benzylic reactivity. |

| Ethyl 4-bromo-3-(ethoxymethyl)benzoate | C₁₂H₁₅BrO₃ | Bromomethyl group replaced by an ethoxymethyl group. | Enhanced stability against nucleophilic attack at the benzylic position due to the ether linkage. cymitquimica.com |

| Ethyl 3-bromo-4-methylbenzoate | C₁₀H₁₁BrO₂ | Bromomethyl group at position 3 replaced by a methyl group at position 4; bromo group at position 3. | Lacks the reactive benzylic bromide site, making it unsuitable for alkylation reactions. |

Synthetic Interconversions

The distinct reactivity of the two C-Br bonds in this compound allows for its selective transformation into a variety of derivatives. These synthetic interconversions are foundational to its use as a versatile intermediate in organic synthesis.

The most common reactions exploit the high reactivity of the benzylic bromide. It readily undergoes nucleophilic substitution with a wide range of nucleophiles. A prime example is its reaction with sodium ethoxide in ethanol. In this process, the ethoxide ion displaces the benzylic bromide to form Ethyl 4-bromo-3-(ethoxymethyl)benzoate in high yield. chemicalbook.com This transformation selectively modifies the side chain while leaving the aryl bromide and ethyl ester intact.

Other nucleophiles such as amines, thiols, and azide (B81097) ions can be used to introduce different functionalities at the benzylic position. gla.ac.uk For instance, reaction with sodium azide can generate an azidomethyl intermediate, which can be further used in "click chemistry" reactions. rsc.org

While the benzylic bromide is the more reactive site for nucleophilic substitution, the aryl bromide at the 4-position can be functionalized through transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings, are particularly effective for forming new carbon-carbon bonds at this position. These reactions typically require a palladium catalyst and a base to couple the aryl bromide with an organoboron compound. Furthermore, zinc-mediated, palladium-catalyzed cross-couplings between benzylic halides and aryl halides are used to synthesize unsymmetrical diarylmethanes. nih.gov

The ester group can also be a site for transformation. It can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The following table outlines key synthetic interconversions involving this compound.

Table 2: Synthetic Interconversions of this compound| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | Sodium ethoxide (NaOEt), Ethanol/DMF | Ethyl 4-bromo-3-(ethoxymethyl)benzoate | Nucleophilic Substitution (Williamson Ether Synthesis) chemicalbook.com |

| This compound | Amines, Thiols, or Alkoxides | Corresponding amine, thioether, or ether derivatives | Nucleophilic Substitution |

| This compound | Organoboron reagent, Pd catalyst, Base | Aryl-substituted derivative at the 4-position | Suzuki-Miyaura Cross-Coupling |

| This compound | Lithium aluminum hydride (LiAlH₄) | (4-Bromo-3-(bromomethyl)phenyl)methanol | Ester Reduction |

| Ethyl 3-methyl-4-bromobenzoate | N-Bromosuccinimide (NBS), Radical initiator | This compound | Radical Bromination |

Future Research Directions and Emerging Synthetic Challenges

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary challenge in the synthesis of halogenated compounds like ethyl 4-bromo-3-(bromomethyl)benzoate is the environmental impact of the synthetic procedures. Traditional bromination methods often rely on hazardous reagents and solvents.

Current Research Focus:

Greener Solvents: A significant push in industrial chemistry is the replacement of toxic and environmentally harmful solvents. For instance, processes for preparing related bromomethyl-benzoic esters have historically used carbon tetrachloride, a potent cytotoxin. google.com Future research will continue to focus on validating and optimizing the use of greener alternatives such as ethyl acetate, chlorobenzene, or various aliphatic esters, which have been shown to be effective solvents for such brominations. google.com

Data on Greener Synthesis Alternatives for Related Compounds:

| Parameter | Traditional Method | Greener Alternative | Reference |

|---|---|---|---|

| Solvent | Carbon Tetrachloride | Ethyl Acetate | google.com |

| Reagent | Bromine/NBS | NBS | google.com |

| Reaction Condition | Varies | UV irradiation at 0-5°C | google.com |

| Yield | 64-95% | up to 95% | google.com |

This table illustrates the successful implementation of more sustainable solvents without compromising the yield for structurally related compounds, a strategy directly applicable to the synthesis of this compound.

Exploration of Novel Catalytic Transformations

The dual reactivity of this compound makes it an ideal candidate for novel catalytic transformations that can selectively functionalize one of the C-Br bonds.

Emerging Areas of Interest:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.net The benzoate (B1203000) moiety within the target molecule could potentially act as a photosensitizing auxiliary, facilitating reactions at other sites on the molecule or on other substrates. uni-regensburg.de Research into the photocatalytic activation of either the aryl or benzylic bromide could lead to new, highly selective cross-coupling or functionalization reactions. researchgate.net For example, photoredox catalysis could be combined with other catalytic methods, like biocatalysis, to achieve novel C-H functionalization on derivatives of the title compound. researchgate.net

Dual Catalysis: Systems that employ two distinct catalysts to activate orthogonal reactive sites in a single operation are at the forefront of synthetic chemistry. Future work could explore combining a palladium catalyst for a cross-coupling reaction at the aryl bromide with a different catalyst (e.g., a copper or nickel catalyst) for a substitution reaction at the benzylic bromide, allowing for the rapid construction of molecular complexity.

Design of Next-Generation Multifunctional Building Blocks

The inherent bifunctionality of this compound makes it a foundational scaffold for creating more complex, multifunctional building blocks.

Future Applications in Synthesis:

Sequential Cross-Coupling: The differential reactivity of the aryl and benzylic bromides allows for programmed, sequential reactions. The aryl bromide is amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the benzylic bromide readily undergoes nucleophilic substitution. This allows for the stepwise introduction of different functional groups, leading to a diverse library of complex molecules from a single starting material.

Synthesis of Fused Heterocycles: By choosing appropriate reaction partners, it is possible to design cascade reactions where both the aryl and benzylic positions react to form fused ring systems, which are common motifs in pharmaceuticals. For instance, a nucleophile could first displace the benzylic bromide, and then an intramolecular cross-coupling reaction could form a new ring.

Illustrative Reaction Scheme for Derivatization:

| Reactive Site | Reaction Type | Potential Coupling Partner | Resulting Functionality |

|---|---|---|---|

| 4-Aryl Bromide | Suzuki Coupling | Arylboronic acid | Bi-aryl system |

| 3-Benzylic Bromide | Nucleophilic Substitution | Amine | Benzylamine derivative |

| 4-Aryl Bromide | Sonogashira Coupling | Terminal alkyne | Aryl-alkyne |

| 3-Benzylic Bromide | Williamson Ether Synthesis | Alkoxide | Benzyl (B1604629) ether |

This table demonstrates the range of possible transformations that can be selectively performed at each of the bromine-substituted positions, highlighting the compound's utility as a versatile building block.

Advanced Mechanistic Studies on Unusual Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity.

Areas for Mechanistic Investigation:

Palladium-Catalyzed Reactions: While palladium-catalyzed cross-coupling at aryl halide sites is well-established, detailed mechanistic studies on substrates bearing additional reactive groups like a benzylic bromide are less common. Investigating the kinetics and resting states of the catalyst in such reactions can provide insights into potential side reactions or catalyst deactivation pathways. mit.edu For instance, studies on related systems have used various NMR techniques and kinetic analysis to identify the rate-determining step and the nature of the active catalytic species. nih.govrsc.org

Competitive and Unusual Reactivity: The proximity of the two bromine substituents and the ester group could lead to unexpected reaction pathways. For example, under certain conditions, intramolecular reactions or rearrangements could compete with the desired intermolecular transformations. Detailed computational and experimental studies are needed to map the potential energy surfaces of these reactions and understand the factors that control the product distribution.

Q & A

Basic: What synthetic strategies are recommended for preparing ethyl 4-bromo-3-(bromomethyl)benzoate?

Answer:

A common approach involves bromination of a precursor like ethyl 3-methyl-4-bromobenzoate. Brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) in solvents like CCl₄ or DCM under radical initiation (e.g., AIBN) can selectively introduce the bromomethyl group. Temperature control (40–60°C) is critical to avoid over-bromination. Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product isolation. Validate purity using HPLC (>98%) and structural confirmation via H/C NMR (e.g., bromomethyl protons at δ ~4.5 ppm) .

Basic: What safety protocols are essential when handling this compound?

Answer:

- Personal Protection: Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to minimize inhalation risks.

- First Aid: For skin contact, wash immediately with soap/water for 15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage: Store in a cool, dry place (<25°C) in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents .

Advanced: How can conflicting NMR data for brominated intermediates be resolved?

Answer:

Discrepancies in NMR signals (e.g., overlapping peaks for bromomethyl and aromatic protons) require advanced techniques:

- 2D NMR (HSQC, HMBC): Maps H-C correlations to distinguish adjacent substituents.

- Variable Temperature NMR: Reduces signal broadening caused by rotational hindrance in brominated aryl systems.

- Comparative Analysis: Cross-reference with analogous compounds (e.g., ethyl 4-bromo-3-methylbenzoate, δ 7.8–8.2 ppm for aromatic protons) .

Advanced: What methodologies optimize the bromination step to avoid di-bromination byproducts?

Answer:

- Stoichiometry: Use 1.05–1.1 equivalents of Br₂ or NBS to limit excess bromine.

- Radical Scavengers: Add inhibitors like TEMPO to suppress uncontrolled radical chain reactions.

- In-situ Monitoring: Employ TLC (hexane:EtOAc 4:1) or inline IR spectroscopy to track reaction progress. Terminate the reaction at ~85% conversion to minimize di-brominated impurities .

Basic: What analytical techniques confirm the compound’s identity and purity?

Answer:

- NMR Spectroscopy: Key peaks include ethyl ester protons (δ ~1.3–1.4 ppm for CH₃, δ ~4.3–4.4 ppm for CH₂) and bromomethyl protons (δ ~4.5 ppm).

- Mass Spectrometry (EI-MS): Look for molecular ion [M]⁺ at m/z 309 (C₁₀H₁₀Br₂O₂) and fragment ions (e.g., loss of ethyl group: m/z 263).

- HPLC: Use a C18 column (MeCN:H₂O 70:30) to assess purity (>98%) .

Advanced: How can researchers investigate the compound’s stability under varying pH and temperature conditions?

Answer:

- Accelerated Stability Studies: Incubate samples at 40°C, 60°C, and 75°C for 1–4 weeks. Monitor degradation via HPLC.

- pH-Dependent Hydrolysis: Prepare buffered solutions (pH 2, 7, 12) and analyze ester hydrolysis by tracking benzoic acid derivatives (retention time shifts).

- Mechanistic Insights: Use LC-MS to identify degradation products (e.g., debromination or ester cleavage) .

Basic: What are the compound’s applications in medicinal chemistry research?

Answer:

It serves as a versatile intermediate for:

- Drug Candidates: Synthesis of kinase inhibitors or antimicrobial agents via Suzuki coupling (Pd-catalyzed) of the bromomethyl group with aryl boronic acids.

- Probe Molecules: Functionalization for studying enzyme-substrate interactions (e.g., esterase activity assays) .

Advanced: How to troubleshoot low yields in cross-coupling reactions using this compound?

Answer:

- Catalyst Optimization: Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and ligands (e.g., XPhos) to enhance reactivity.

- Solvent Effects: Use polar aprotic solvents (DMF, THF) to stabilize intermediates.

- Microwave-Assisted Synthesis: Reduce reaction time (10–30 min) and improve yields by 15–20% .

Basic: How should waste containing this compound be disposed of?

Answer:

- Neutralization: Treat with 10% sodium thiosulfate to reduce brominated byproducts.

- Waste Segregation: Collect in halogenated waste containers and incinerate at >1,000°C.

- Documentation: Maintain records per EPA/REACH guidelines for hazardous materials .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.